molecular formula C5H5Cl2N3 B14299983 3,5-Dichloro-1-(prop-2-en-1-yl)-1H-1,2,4-triazole CAS No. 113401-67-5

3,5-Dichloro-1-(prop-2-en-1-yl)-1H-1,2,4-triazole

Katalognummer: B14299983
CAS-Nummer: 113401-67-5
Molekulargewicht: 178.02 g/mol
InChI-Schlüssel: PVGHBGRUQXVDSO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,5-Dichloro-1-(prop-2-en-1-yl)-1H-1,2,4-triazole is a heterocyclic compound that contains a triazole ring substituted with two chlorine atoms and a prop-2-en-1-yl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-1-(prop-2-en-1-yl)-1H-1,2,4-triazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor containing the necessary functional groups. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the cyclization process.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

3,5-Dichloro-1-(prop-2-en-1-yl)-1H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of different derivatives of the compound.

    Substitution: The chlorine atoms in the triazole ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used to substitute the chlorine atoms under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of triazole derivatives with additional oxygen-containing functional groups, while substitution reactions can yield a variety of substituted triazoles.

Wissenschaftliche Forschungsanwendungen

3,5-Dichloro-1-(prop-2-en-1-yl)-1H-1,2,4-triazole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs with antimicrobial or anticancer properties.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Wirkmechanismus

The mechanism of action of 3,5-Dichloro-1-(prop-2-en-1-yl)-1H-1,2,4-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,2,4-Triazole: A parent compound with a similar triazole ring structure but without the chlorine and prop-2-en-1-yl substitutions.

    3,5-Dichloro-1H-1,2,4-triazole: A similar compound with chlorine substitutions but lacking the prop-2-en-1-yl group.

    1-(Prop-2-en-1-yl)-1H-1,2,4-triazole: A compound with the prop-2-en-1-yl group but without the chlorine substitutions.

Uniqueness

3,5-Dichloro-1-(prop-2-en-1-yl)-1H-1,2,4-triazole is unique due to the presence of both chlorine atoms and the prop-2-en-1-yl group, which confer distinct chemical properties and reactivity

Eigenschaften

CAS-Nummer

113401-67-5

Molekularformel

C5H5Cl2N3

Molekulargewicht

178.02 g/mol

IUPAC-Name

3,5-dichloro-1-prop-2-enyl-1,2,4-triazole

InChI

InChI=1S/C5H5Cl2N3/c1-2-3-10-5(7)8-4(6)9-10/h2H,1,3H2

InChI-Schlüssel

PVGHBGRUQXVDSO-UHFFFAOYSA-N

Kanonische SMILES

C=CCN1C(=NC(=N1)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.